molecular formula C20H21FN2O B5205074 N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide

N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide

Katalognummer B5205074
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: IJOFELMQRBCESJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide, commonly known as F 18 FEDAA1106, is a radiotracer used in positron emission tomography (PET) imaging. It is a promising tool for the detection of β-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.

Wirkmechanismus

The mechanism of action of F 18 FEDAA1106 is based on the binding of the radiotracer to β-amyloid plaques in the brain. β-amyloid plaques are formed by the accumulation of β-amyloid peptides, which are neurotoxic and play a key role in the pathogenesis of Alzheimer's disease. F 18 FEDAA1106 binds to the β-amyloid plaques with high affinity and specificity, allowing for the detection of the plaques in N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging.
Biochemical and Physiological Effects:
F 18 FEDAA1106 is a radiotracer and does not have any direct biochemical or physiological effects on the body. It is rapidly cleared from the body after N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging and does not accumulate in any organs or tissues.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using F 18 FEDAA1106 in lab experiments include its high sensitivity and specificity for the detection of β-amyloid plaques, which allows for the accurate diagnosis of Alzheimer's disease. It is also a non-invasive and safe imaging modality for patients. However, the limitations of F 18 FEDAA1106 include its high cost and the need for specialized equipment and facilities for N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging.

Zukünftige Richtungen

For F 18 FEDAA1106 include the development of new radiotracers with improved sensitivity and specificity for the detection of β-amyloid plaques. This will allow for earlier diagnosis and better monitoring of disease progression in Alzheimer's disease patients. Other future directions include the use of F 18 FEDAA1106 in the detection of other neurodegenerative diseases and the development of new imaging modalities for the detection of β-amyloid plaques.

Synthesemethoden

The synthesis of F 18 FEDAA1106 involves the reaction of N-(4-bromomethylphenyl)acetamide with 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridine in the presence of a palladium catalyst. The resulting product is then labeled with fluorine-18 using a nucleophilic substitution reaction. The final product is obtained after purification using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

F 18 FEDAA1106 is used as a radiotracer in N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging to detect β-amyloid plaques in the brain. N-(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)acetamide imaging with F 18 FEDAA1106 has been shown to have high sensitivity and specificity for the detection of β-amyloid plaques in Alzheimer's disease patients. It is also being studied for the detection of β-amyloid plaques in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.

Eigenschaften

IUPAC Name

N-[4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-15(24)22-20-8-2-16(3-9-20)14-23-12-10-18(11-13-23)17-4-6-19(21)7-5-17/h2-10H,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOFELMQRBCESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.